N-(2,4-difluorophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide
Description
N-(2,4-Difluorophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a synthetic compound featuring a butanamide backbone with a sulfonyl group linked to a 4-methoxyphenyl ring and an amide nitrogen bonded to a 2,4-difluorophenyl group. This structure combines aryl sulfonyl and fluorinated aromatic motifs, which are commonly associated with enhanced metabolic stability, receptor selectivity, and bioavailability in medicinal and agrochemical applications .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-(4-methoxyphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO4S/c1-24-13-5-7-14(8-6-13)25(22,23)10-2-3-17(21)20-16-9-4-12(18)11-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBWJIMOBITMOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C16H16F2N2O4S
- Molecular Weight : 370.37 g/mol
- CAS Number : [Not provided in the search results]
The compound exhibits its biological activity primarily through interactions with specific biological targets, particularly enzymes and receptors involved in various pathways. The presence of the difluorophenyl and methoxyphenyl groups enhances its lipophilicity and ability to penetrate biological membranes, which is crucial for its pharmacological effects.
Biological Activities
-
Antiviral Activity
- Recent studies have explored the compound's potential as an antiviral agent, particularly against SARS-CoV-2. In silico docking studies have indicated that derivatives of similar structures show promising binding affinities to viral proteases, suggesting that this compound may exhibit similar properties. Binding energies in related compounds ranged from -6.54 to -7.33 kcal/mol, indicating strong interactions with viral targets .
-
Antimicrobial Properties
- The compound's sulfonamide moiety is known for its antimicrobial activity. Sulfonamides are widely recognized for their ability to inhibit bacterial growth by interfering with folate synthesis pathways. Investigations into related compounds have shown effective inhibition against various bacterial strains, suggesting that this compound may possess similar properties .
- Anti-inflammatory Effects
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antiviral | Inhibition of viral proteases | |
| Antimicrobial | Folate synthesis inhibition | |
| Anti-inflammatory | COX inhibition |
Case Study: Antiviral Potential Against SARS-CoV-2
A study conducted on structurally similar compounds revealed that certain derivatives showed effective binding to the main protease (Mpro) of SARS-CoV-2. The top candidates exhibited lower energy differences between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), indicating favorable electronic properties for drug design .
Comparison with Similar Compounds
Key Structural Features :
- 4-Methoxyphenylsulfonyl group : Enhances solubility and electronic interactions via the sulfonyl moiety and methoxy substituent.
- 2,4-Difluorophenyl group : Fluorination improves lipophilicity and resistance to oxidative metabolism.
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The table below compares the target compound with six analogues identified in the evidence, focusing on molecular features and inferred properties:
Functional Group Impact on Properties
- Sulfonyl vs.
- Fluorine vs. Chlorine : The 2,4-difluorophenyl group in the target compound may confer better blood-brain barrier penetration than chlorinated analogues (e.g., ), as fluorine’s smaller size reduces steric hindrance .
- Methoxy vs. Pyrrolidine Substituents : The 4-methoxyphenylsulfonyl group enhances water solubility relative to pyrrolidine-sulfonyl derivatives (), which are more lipophilic and prone to accumulate in fatty tissues .
Q & A
Q. How to address low reproducibility in enzyme inhibition assays?
- Methodology : Standardize assay conditions (buffer pH, DMSO concentration ≤1%). Include positive controls (e.g., known inhibitors) in each plate. For time-dependent inhibition, pre-incubate the compound with the enzyme. Use statistical tools (e.g., Grubbs’ test) to identify outliers. Confirm results with orthogonal methods (e.g., SPR for binding kinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
